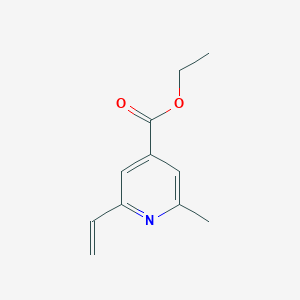

6-Methyl-2-vinylisonicotinic acid ethyl ester

Description

6-Methyl-2-vinylisonicotinic acid ethyl ester is an ethyl ester derivative of isonicotinic acid, featuring a pyridine ring substituted with a methyl group at position 6 and a vinyl group at position 2. The vinyl group introduces conjugation and polymerizability, while the methyl group enhances lipophilicity and metabolic stability .

Properties

IUPAC Name |

ethyl 2-ethenyl-6-methylpyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-4-10-7-9(6-8(3)12-10)11(13)14-5-2/h4,6-7H,1,5H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILHHVOOTBZQILL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC(=C1)C)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-vinylisonicotinic acid ethyl ester typically involves the esterification of 6-Methyl-2-vinylisonicotinic acid. One common method is the Fischer esterification, where the acid reacts with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-2-vinylisonicotinic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

Oxidation: Formation of 6-Methyl-2-vinylisonicotinic acid.

Reduction: Formation of 6-Methyl-2-vinylisonicotinic alcohol.

Substitution: Formation of nitro or halogenated derivatives of the compound.

Scientific Research Applications

6-Methyl-2-vinylisonicotinic acid ethyl ester has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Methyl-2-vinylisonicotinic acid ethyl ester involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The vinyl group and ester functionality allow for various interactions, including hydrogen bonding and hydrophobic interactions, which can influence the compound’s biological activity.

Comparison with Similar Compounds

Substituted Isonicotinic Acid Esters

- Ethyl 6-Alkyl/Aryl-4-Chloromethyl-2-Methylnicotinate Synthesized via reactions of β-aminocrotonic acid ethyl ester with halogenated ketones, these compounds differ in substituents at positions 4 and 4. The 4-chloromethyl group increases electrophilicity, enabling nucleophilic substitution reactions, unlike the vinyl group in the target compound.

- 2-Chloro-3-cyano-6-methylisonicotinic Acid Ethyl Ester This derivative (NIST: Isonicotinic acid, 2-chloro-3-cyano-6-methyl-, ethyl ester) features electron-withdrawing groups (Cl, CN) at positions 2 and 3, significantly altering electronic properties.

Heterocyclic Esters with Aromatic Backbones

Ethyl 2-Methyl-1,3-benzothiazole-6-carboxylate

The benzothiazole ring in this compound () introduces sulfur-based heteroaromaticity, which increases π-π stacking interactions and bioavailability. Unlike the pyridine backbone in the target compound, benzothiazole derivatives are often explored for antimicrobial and antitumor activities due to enhanced electron delocalization .Methyl 6-Hydroxy-2-methylpyrimidine-4-carboxylate

This pyrimidine-based ester () contains a hydroxyl group at position 6, enabling hydrogen bonding and pH-dependent solubility. The pyrimidine ring’s nitrogen atoms contribute to base-pairing interactions, making it relevant in nucleic acid chemistry, unlike the pyridine-based target compound .

Bioactive Ethyl Esters from Natural Products

- 6-([1,3]Dioxolo[4,5-g]isoquinoline-5-carbonyl)-2,3-dimethoxybenzoic Acid Ethyl Ester A novel benzylisoquinoline alkaloid isolated from Coptis chinensis (), this compound features a fused dioxolo-isoquinoline system and methoxy groups. Its complex structure confers antioxidant and anti-inflammatory properties, distinct from the simpler pyridine-based target compound .

- Caffeic Acid Ethyl Ester (CAEE) CAEE () contains a phenolic hydroxyl group, enabling potent antioxidant and antidiabetic effects via modulation of glucose and lipid metabolism pathways. The absence of phenolic groups in 6-methyl-2-vinylisonicotinic acid ethyl ester limits direct antioxidant activity but may favor other biological interactions .

Aliphatic and Fatty Acid Ethyl Esters

Phytanic Acid Ethyl Ester

A branched-chain fatty acid ester (C22H44O2, MW: 340.58) with applications in lipid metabolism studies (). Its long hydrophobic chain contrasts with the aromatic target compound, resulting in differences in solubility (logP ~8 vs. ~2.5) and biological membrane permeability .- Short-Chain Fruity Esters (e.g., Ethyl Acetate, Ethyl Hexanoate) These esters () are volatile and contribute to flavor profiles in wines. Their low molecular weights (e.g., ethyl acetate: 88.11 g/mol) and linear structures contrast with the aromatic, higher molecular weight (estimated ~235 g/mol) target compound .

Comparative Data Table

Key Findings and Implications

- Bioactivity: While lacking phenolic groups for antioxidant activity, its pyridine core may interact with enzymatic targets in drug design .

- Physical Properties : Higher hydrophobicity compared to short-chain esters but lower than fatty acid derivatives, balancing solubility and membrane penetration .

Biological Activity

6-Methyl-2-vinylisonicotinic acid ethyl ester (CAS No. 1186513-02-9) is a chemical compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, research findings, and case studies.

The molecular formula of this compound is with a molecular weight of 191.23 g/mol. Its structure features a vinyl group attached to a pyridine derivative, which may contribute to its bioactivity.

| Property | Value |

|---|---|

| Molecular Formula | C11H13NO2 |

| Molecular Weight | 191.23 g/mol |

| Melting Point | Not specified |

| Boiling Point | Not specified |

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. These derivatives have been tested against various bacterial strains, showing significant inhibition of growth, particularly in Gram-positive bacteria. The mechanism appears to involve disruption of the bacterial cell membrane integrity, leading to cell lysis.

Anticancer Activity

Research has demonstrated that this compound may possess anticancer properties. In vitro studies have shown that the compound inhibits the proliferation of cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase.

Case Study: In Vitro Analysis

A recent study evaluated the effects of this compound on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| HCT116 (Colon Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

The results indicate that the compound effectively inhibits cancer cell growth at micromolar concentrations.

The biological activity of this compound is thought to be mediated through several pathways:

- Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases involved in cell proliferation.

- Reactive Oxygen Species (ROS) Production : The compound may induce oxidative stress in cancer cells, leading to apoptosis.

- Alteration of Gene Expression : It may affect the expression levels of genes associated with survival and proliferation.

Research Findings

A series of studies have explored the biological effects of this compound:

- Antimicrobial Activity : A study published in Journal of Antimicrobial Chemotherapy reported that derivatives exhibited significant activity against Staphylococcus aureus and Escherichia coli.

- Anticancer Studies : Research in Cancer Letters highlighted its potential as a therapeutic agent in combination with established chemotherapeutics, enhancing their efficacy.

- Mechanistic Insights : Investigations into its mechanism revealed interference with cellular signaling pathways critical for tumor growth.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.